6-Biphenyl-4-yl-5-piperazin-1-ylmethylimidazo-[2,1-b]thiazole
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Overview
Description
6-Biphenyl-4-yl-5-piperazin-1-ylmethylimidazo-[2,1-b]thiazole is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a biphenyl group, a piperazine moiety, and an imidazo-thiazole core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Biphenyl-4-yl-5-piperazin-1-ylmethylimidazo-[2,1-b]thiazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazo-thiazole core, followed by the introduction of the biphenyl and piperazine groups. Common reagents used in these reactions include thionyl chloride, piperazine, and biphenyl derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Biphenyl-4-yl-5-piperazin-1-ylmethylimidazo-[2,1-b]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
6-Biphenyl-4-yl-5-piperazin-1-ylmethylimidazo-[2,1-b]thiazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Biphenyl-4-yl-5-piperazin-1-ylmethylimidazo-[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Biphenyl-4-yl-5-piperazin-1-ylmethylimidazo-[1,2-a]thiazole
- 6-Biphenyl-4-yl-5-piperazin-1-ylmethylimidazo-[2,1-c]thiazole
- 6-Biphenyl-4-yl-5-piperazin-1-ylmethylimidazo-[2,1-d]thiazole
Uniqueness
6-Biphenyl-4-yl-5-piperazin-1-ylmethylimidazo-[2,1-b]thiazole stands out due to its specific imidazo-[2,1-b]thiazole core, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C22H22N4S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
6-(4-phenylphenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C22H22N4S/c1-2-4-17(5-3-1)18-6-8-19(9-7-18)21-20(16-25-12-10-23-11-13-25)26-14-15-27-22(26)24-21/h1-9,14-15,23H,10-13,16H2 |
InChI Key |
OCQBLVSKKNQQMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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